4-Bromobenzyl-(4-n-butylphenyl)ether

Description

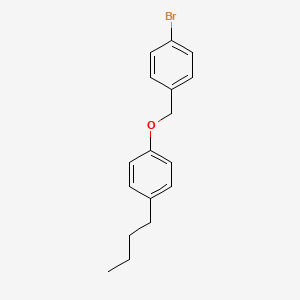

4-Bromobenzyl-(4-n-butylphenyl)ether (CAS 34258-22-5) is a brominated aromatic ether characterized by a 4-bromobenzyl group linked via an oxygen atom to a 4-n-butylphenyl moiety. Its molecular formula is C₁₇H₁₉BrO, with a molecular weight of approximately 319.24 g/mol (inferred from structurally analogous compounds) . The compound was previously available at 95+% purity but is now discontinued, likely due to regulatory or commercial factors .

Its structure consists of two para-substituted benzene rings: one bearing a bromine atom (4-bromobenzyl) and the other an n-butyl chain (4-n-butylphenyl).

Properties

IUPAC Name |

1-bromo-4-[(4-butylphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-2-3-4-14-7-11-17(12-8-14)19-13-15-5-9-16(18)10-6-15/h5-12H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCFMSSWODFPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(4-n-butylphenyl)ether typically involves the reaction of 4-bromobenzyl bromide with 4-n-butylphenol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The base, often potassium carbonate (K2CO3) or sodium hydroxide (NaOH), facilitates the deprotonation of the phenol, allowing it to react with the bromobenzyl bromide to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(4-n-butylphenyl)ether can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromobenzyl group can be reduced to form the corresponding benzyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Scientific Research Applications

Chemistry

4-Bromobenzyl-(4-n-butylphenyl)ether serves as an intermediate in the synthesis of various complex organic compounds. It is utilized in:

- Organic Reactions: As a reagent for substitution and coupling reactions.

- Material Science: In the development of polymers and specialty chemicals with tailored properties.

Research indicates that this compound exhibits notable biological activities:

-

Antimicrobial Properties: Studies have shown it possesses significant antimicrobial effects against bacteria like Staphylococcus aureus and fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:

Microorganism Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL - Antifungal Activity: The compound has been shown to be effective against common fungal pathogens, suggesting potential applications in treating fungal infections .

Pharmaceutical Development

This compound is explored for its potential use in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological studies. The compound's mechanism of action may involve modulation of enzymatic activity or receptor interactions .

Industrial Applications

In industrial contexts, this compound is used in:

- Production of Specialty Chemicals: Its unique properties allow for the formulation of materials with specific characteristics.

- Polymer Chemistry: It can serve as a building block for synthesizing advanced materials with enhanced performance metrics.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited strong antimicrobial activity against Staphylococcus aureus, making it a candidate for developing new antibacterial agents.

Case Study 2: Synthesis of Novel Compounds

In synthetic chemistry, researchers have successfully utilized this compound to create derivatives that exhibit enhanced biological activity, showcasing its versatility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(4-n-butylphenyl)ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the butylphenyl group can engage in hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Substituent Bulk and Hydrophobicity: The n-butyl group in this compound provides linear hydrophobicity, whereas the tert-butyl group in its analogue (C₁₇H₁₉BrO) introduces greater steric bulk and branched hydrophobicity .

Halogen Effects :

- Bromine vs. Chlorine: The chlorine in 4-Bromobenzyl-(3-chlorophenyl)ether (C₁₃H₁₀BrClO) alters electronic properties, increasing polarity compared to purely brominated analogues .

- Di(4-bromophenyl)ether (C₁₂H₈Br₂O), with two bromines, exhibits higher molecular weight and environmental persistence, typical of brominated flame retardants .

Simpler Analogues :

- 4-Bromophenyl phenyl ether (C₁₂H₉BrO) lacks alkyl chains, resulting in lower molecular weight (249.10 g/mol) and reduced hydrophobicity. It is used as a flame retardant but raises environmental concerns due to bioaccumulation .

Environmental and Regulatory Considerations

- Brominated Flame Retardants : Compounds like di(4-bromophenyl)ether (CAS 2050-47-7) are linked to environmental persistence and toxicity, leading to strict regulations .

Biological Activity

4-Bromobenzyl-(4-n-butylphenyl)ether is an organic compound notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C17H19BrO

- Molecular Weight : 319.24 g/mol

- CAS Number : Not specifically listed, but related compounds are referenced in various studies.

The compound features a bromobenzyl group and a butylphenyl ether moiety, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura coupling reaction. This reaction is favored for forming carbon-carbon bonds between aryl halides and boronic acids, which is crucial for creating complex organic molecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against several fungal pathogens. The results indicate that it can inhibit the growth of fungi, potentially through interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 15 mm |

| Cryptococcus neoformans | 12 mm |

Such activity positions the compound as a potential treatment option for fungal infections .

Anticancer Properties

Studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It appears to modulate signaling pathways involved in cell proliferation and survival.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro assays demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

The potential mechanisms include inhibition of topoisomerase activity and disruption of mitochondrial function .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors that play critical roles in cellular processes such as:

- Enzyme inhibition leading to metabolic disruption.

- Modulation of receptor activity affecting signal transduction pathways.

- Induction of oxidative stress resulting in cellular damage .

Case Studies

A notable study investigated the effects of this compound on tumor growth in animal models. Mice injected with cancerous cells showed a significant reduction in tumor size when treated with varying doses of this compound compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.